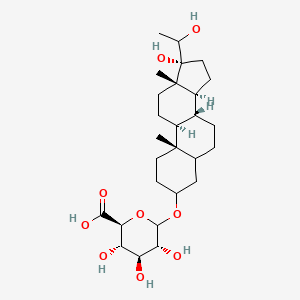

孕烷三醇 3α-O-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pregnanetriol 3a-O-b-D-glucuronide (P-3a-G) is a steroid glucuronide found in human urine. It is a metabolite of pregnenolone, a precursor to all steroid hormones. P-3a-G is a marker for the activity of steroidogenic enzymes and is used in the diagnosis and treatment of endocrine diseases.

科学研究应用

生物医学行业中的生物标志物

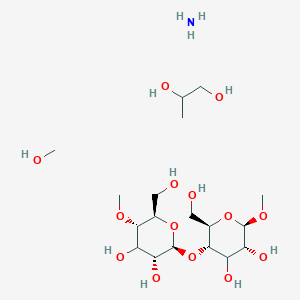

孕烷三醇 3α-O-β-D-葡萄糖醛酸苷是生物医学行业中广泛使用的重要生物标志物 {svg_1}. 它在研究胆汁酸代谢状态方面具有重要意义 {svg_2}.

肝脏疾病研究

这种化合物与肝脏疾病研究密切相关,包括胆汁淤积和肝细胞癌 {svg_3}. 它在了解这些疾病中起着至关重要的作用 {svg_4}.

雌二醇和孕酮的尿液代谢物

孕烷三醇 3α-O-β-D-葡萄糖醛酸苷是雌二醇 (E2) 和孕酮 (P4) 的尿液代谢物 {svg_5}. 它用于人群研究的酶联免疫吸附测定 (EIA) {svg_6}.

排卵标记物

它被用作女性排卵的标记物 {svg_7}. 一项多中心研究发现,其水平在排卵期间高于月经周期的其他时间 {svg_8}.

代谢和排泄研究

孕烷三醇 3α-O-β-D-葡萄糖醛酸苷在代谢和排泄研究中起着重要作用. 它有助于了解人体消除有毒物质、药物或其他不能用作能量来源的物质的过程 {svg_9}.

孕酮代谢

大约 15% 到 30% 的注射孕酮会导致尿中孕烷二醇葡萄糖醛酸苷 (PdG) 的 3 α, 5 β, 20 α 异构体 {svg_10}. 这突出了它在孕酮代谢中的作用 {svg_11}.

作用机制

Target of Action

Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a metabolite of progesterone, Pregnanetriol 3a-O-b-D-glucuronide is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain

Biochemical Pathways

Pregnanetriol 3a-O-b-D-glucuronide is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions

Pharmacokinetics

It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Pregnanetriol 3a-O-b-D-glucuronide is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.

未来方向

The future directions of Pregnanetriol 3a-O-b-D-glucuronide research could involve its use in studying bile acid metabolic status and liver ailments, including cholestasis and hepatocellular carcinoma . It could also be used to develop lower-cost screens for deficient luteal phases in clinically regular cycles .

生化分析

Biochemical Properties

Pregnanetriol 3a-O-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a prominent biomarker extensively utilized within the biomedical industry, holding paramount significance in studying bile acid metabolic status. The detailed structure of Pregnanetriol 3a-O-b-D-glucuronide facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Cellular Effects

The effects of Pregnanetriol 3a-O-b-D-glucuronide on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pregnanetriol 3a-O-b-D-glucuronide exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pregnanetriol 3a-O-b-D-glucuronide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Pregnanetriol 3a-O-b-D-glucuronide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Pregnanetriol 3a-O-b-D-glucuronide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Pregnanetriol 3a-O-b-D-glucuronide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Pregnanetriol 3a-O-b-D-glucuronide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

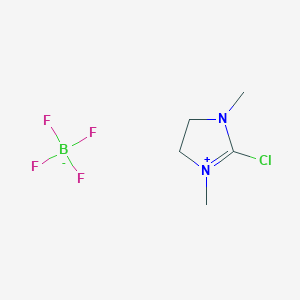

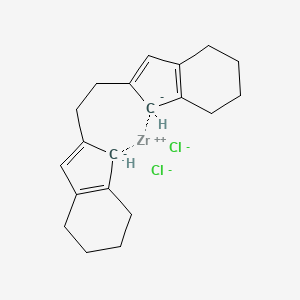

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol using b-D-glucuronic acid.", "Starting Materials": [ "Pregnanetriol", "b-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the hydroxyl groups of pregnanetriol using DCC and DIPEA in DMF to obtain the corresponding acetate derivative.", "Conversion of the acetate derivative into the corresponding 3a-OH compound using NaOH in methanol.", "Preparation of the glucuronide by reacting the 3a-OH compound with b-D-glucuronic acid in DMSO using DCC and DIPEA as coupling agents.", "Purification of the product using chloroform and NaHCO3." ] } | |

| 74915-85-8 | |

分子式 |

C27H44O9 |

分子量 |

512.6 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChI 键 |

DUXHVCKABSGLJH-OPVTUZOVSA-N |

手性 SMILES |

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

规范 SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

同义词 |

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)